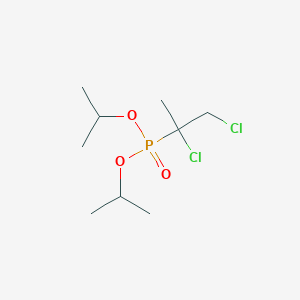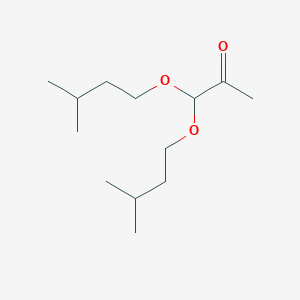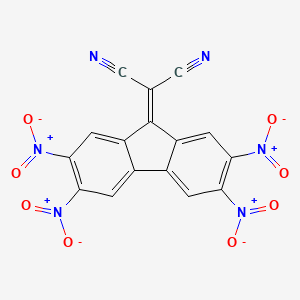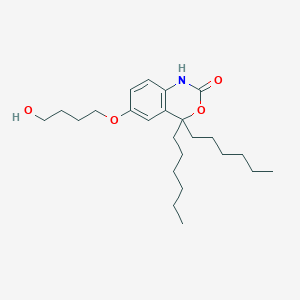
4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound with the molecular formula C24H39NO4 and a molecular weight of 405.6 g/mol . This compound belongs to the benzoxazinone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzoxazinone derivative with a hydroxybutoxy compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoxazinone ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutoxy group may yield butyric acid derivatives, while reduction can produce butanol derivatives .
Scientific Research Applications
4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4-Dihexyl-6-hydroxy-1H-3,1-benzoxazin-2-one: Similar structure but lacks the hydroxybutoxy group.
4-methylidene-1H-3,1-benzothiazin-2-one: Contains a sulfur atom instead of oxygen in the benzoxazinone ring.
Uniqueness
4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to the presence of the hydroxybutoxy group, which imparts specific chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .
Properties
CAS No. |
89433-39-6 |
|---|---|
Molecular Formula |
C24H39NO4 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
4,4-dihexyl-6-(4-hydroxybutoxy)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C24H39NO4/c1-3-5-7-9-15-24(16-10-8-6-4-2)21-19-20(28-18-12-11-17-26)13-14-22(21)25-23(27)29-24/h13-14,19,26H,3-12,15-18H2,1-2H3,(H,25,27) |
InChI Key |
HDEFCDAYFNPQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)OCCCCO)NC(=O)O1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
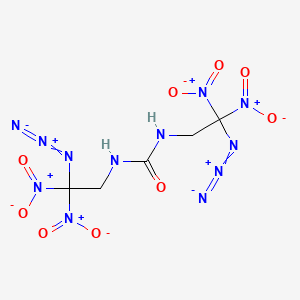
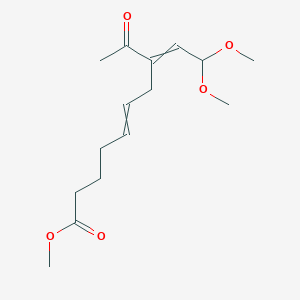

![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)

